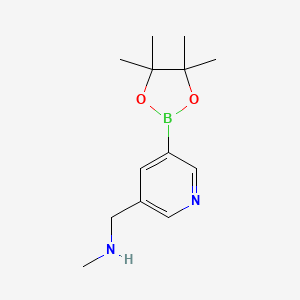

N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-6-10(7-15-5)8-16-9-11/h6,8-9,15H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMJAMCUJUXTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726100 | |

| Record name | N-Methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171893-98-3 | |

| Record name | N-Methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the suzuki-miyaura coupling reaction, suggesting that this compound may interact with palladium catalysts.

Mode of Action

Based on its structural similarity to other boronic acid derivatives, it may participate in borylation reactions. In these reactions, the compound could interact with its targets (e.g., palladium catalysts) and undergo changes that facilitate the formation of new bonds.

Biochemical Pathways

The compound may be involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction. This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds. The downstream effects of this reaction depend on the specific context in which it is used.

Pharmacokinetics

Its solubility in methanol suggests that it may have reasonable bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely to be context-dependent. In the context of a Suzuki-Miyaura coupling reaction, the compound’s action would result in the formation of a new carbon-carbon bond.

Action Environment

Environmental factors such as temperature, light, and air can influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas and away from light and air. The compound’s action may also be influenced by the presence of other substances, such as catalysts or other reactants, in its environment.

Biological Activity

N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C14H22BNO

- Molar Mass : 241.15 g/mol

- CAS Number : 1150271-47-8

The structure features a pyridine ring substituted with a boron-containing moiety, which is crucial for its biological activity. The presence of the dioxaborolane group may enhance the compound's reactivity and interaction with biological targets.

This compound is believed to exert its effects through several mechanisms:

- Inhibition of Kinases : Similar compounds have shown inhibitory activity against various kinases such as GSK-3β and ROCK-1. These kinases are involved in critical signaling pathways related to cell proliferation and survival .

- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce pro-inflammatory cytokines in microglial cells, suggesting potential neuroprotective properties .

- Cytotoxicity : Studies have evaluated the cytotoxic effects of related compounds on neuronal cell lines (HT-22) and microglial cells (BV-2). The results indicate varying degrees of cytotoxicity depending on structural modifications .

Biological Activity Data

The following table summarizes key biological activities associated with N-Methyl derivatives and related compounds:

Study 1: GSK-3β Inhibitory Activity

A study focused on the synthesis and evaluation of various N-Methyl derivatives found that certain modifications significantly enhanced GSK-3β inhibitory activity. The most potent compound exhibited an IC50 value of 8 nM, indicating strong inhibition relevant to therapeutic applications in neurodegenerative diseases .

Study 2: Cytotoxicity Assessment

In another investigation assessing the cytotoxic effects of related compounds on HT-22 and BV-2 cells, it was observed that while some compounds decreased cell viability significantly at higher concentrations, others maintained cell viability up to 10 µM. This suggests a potential for selective targeting in therapeutic contexts .

Study 3: Anti-inflammatory Properties

Research demonstrated that specific N-Methyl derivatives significantly reduced nitric oxide (NO) levels in BV-2 microglial cells at low concentrations. This highlights their potential utility in treating neuroinflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron and nitrogen functionalities can exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine enhances its ability to interact with biological targets involved in cancer progression. Studies have demonstrated that similar compounds show promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Neuroprotective Effects

The pyridine derivative structure suggests potential neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to cross the blood-brain barrier and provide neuroprotection in models of neurodegenerative diseases. The methanamine component may contribute to enhanced binding affinity to neuroreceptors .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

this compound can serve as a versatile reagent in Suzuki-Miyaura coupling reactions. The boron-containing moiety allows for the formation of carbon-carbon bonds under mild conditions. This property is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Functionalization of Aromatic Compounds

The compound can be utilized to functionalize various aromatic substrates through electrophilic aromatic substitution reactions. The presence of the dioxaborolane group enhances reactivity and selectivity in these transformations .

Materials Science

Development of New Polymers

The unique chemical properties of this compound make it a candidate for developing new polymeric materials. Its ability to form stable bonds with other organic materials can lead to the creation of polymers with enhanced mechanical properties and thermal stability .

Nanomaterials Synthesis

In nanotechnology, this compound can be employed as a precursor for synthesizing boron-containing nanomaterials. These materials have applications in electronics and photonics due to their unique optical and electrical properties .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their properties and applications:

N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine

- Molecular Formula : C₁₄H₂₃BN₂O₂

- Key Differences : The ethanamine group replaces the N-methylmethanamine chain, introducing a longer alkyl chain. This modification may influence solubility and steric hindrance during cross-coupling reactions.

- Applications : Used as a boronic ester precursor in pharmaceutical intermediates .

N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS 129636-11-9)

- Molecular Formula: C₁₆H₂₅BNO₂

- Key Differences : A phenyl ring replaces the pyridine core, and the amine is dimethylated. The absence of pyridine’s electron-deficient nature reduces its reactivity in metal-catalyzed couplings but enhances stability .

N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide

- Molecular Formula : C₁₈H₂₈BN₂O₃

- The methyl group at the 5-position further modulates electronic effects .

N-Methyl-1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS 1772608-36-2)

- Molecular Formula: C₁₆H₂₅BNO₂

- Key Differences : A para-methyl-substituted phenyl ring replaces the pyridine, altering electron density and steric profile. The methyl group on the phenyl ring enhances lipophilicity .

N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- Molecular Formula : C₁₅H₂₇BN₄O₂

- Key Differences: A pyrimidine core replaces pyridine, offering additional nitrogen atoms for coordination.

Structural and Functional Analysis

Electronic Effects

- Pyridine vs. Phenyl/Pyrimidine : Pyridine’s electron-withdrawing nature enhances the boronic ester’s electrophilicity in cross-couplings compared to phenyl or pyrimidine derivatives .

- Substituent Influence: Methyl or pivalamide groups on the aromatic ring modulate electron density.

Steric Effects

- Bulkier Groups : Compounds like 2.3 and 2.5 exhibit increased steric hindrance around the boronic ester, which may reduce coupling efficiency but improve selectivity in crowded reaction environments .

Solubility and Stability

- Amine vs. Amide : The methanamine group in the target compound offers higher basicity and water solubility compared to the pivalamide in 2.3 , which is more lipophilic .

- Boron Protection : All compounds use the pinacol boronic ester group, ensuring stability against protodeboronation while enabling facile deprotection under mild acidic conditions .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A common approach involves coupling a halogenated pyridine derivative (e.g., 5-bromo-3-pyridinylmethanamine) with a boronate ester under palladium catalysis. Reaction conditions include anhydrous solvents (e.g., THF), inert atmospheres (N₂ or Ar), and bases like Na₂CO₃ . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How should this compound be characterized to confirm its structural integrity?

- Methodological Answer : Characterization requires a combination of:

- ¹H NMR spectroscopy : To verify proton environments (e.g., methyl groups on the boronate ester at δ ~1.3 ppm and pyridine protons at δ ~8–9 ppm) .

- ESI-MS : To confirm molecular weight (e.g., [M+H]+ peak matching calculated mass) .

- Elemental analysis : To validate purity by comparing experimental and theoretical C/H/N ratios .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key precautions include:

- Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis of the boronate ester .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation. Avoid heat sources due to flammability risks .

- Disposal : Follow institutional guidelines for boronate-containing waste, often requiring neutralization before disposal .

Q. What is the role of the boronate ester group in this compound’s applications?

- Methodological Answer : The boronate ester enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing carbon-carbon bonds. This is critical in synthesizing pharmaceuticals, ligands, or polymers. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents compared to free boronic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cross-coupling reactions using this compound?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or SPhos-based catalysts for efficiency .

- Solvent selection : Use DMF or dioxane for polar substrates; THF for non-polar systems .

- Temperature control : Microwave-assisted synthesis (e.g., 100–120°C) can reduce reaction time and improve regioselectivity .

- Base choice : K₂CO₃ or Cs₂CO₃ may enhance coupling efficiency in moisture-sensitive conditions .

Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- HPLC-MS : Monitor degradation products (e.g., boronic acid formation via hydrolysis) at pH <7 or >10 .

- ¹¹B NMR : Track boron speciation (ester vs. free acid) under buffered conditions .

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to assess decomposition kinetics at elevated temperatures .

Q. How can computational modeling predict the compound’s behavior as a ligand in coordination chemistry?

- Methodological Answer :

- DFT calculations : Optimize geometry to identify binding sites (e.g., pyridine nitrogen and amine group) .

- Molecular docking : Simulate interactions with metal ions (e.g., Pd²⁺, Cu²⁺) to predict ligand efficacy .

- Solvent-accessibility analysis : Use COSMO-RS models to assess solubility in reaction media .

Q. What strategies mitigate impurities arising from deborylation during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.